molecular formula C14H10N4 B12227239 3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile

3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile

Cat. No.: B12227239
M. Wt: 234.26 g/mol
InChI Key: SLYFDLQCQTYMSS-UHFFFAOYSA-N
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Description

3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, and introducing the ethynyl group via a Sonogashira coupling reaction.

    Amination: Introducing the amino group at the 2-position of the pyrimidine ring through nucleophilic substitution.

    Benzonitrile Formation: Coupling the pyrimidine derivative with a 2-methylbenzonitrile precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The amino group on the pyrimidine ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme activity or receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-4-chloropyrimidin-6-yl)-2-methylbenzonitrile
  • 3-(2-Amino-6-methylpyrimidin-4-yl)-2-methylbenzonitrile

Uniqueness

3-(2-Amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile may exhibit unique properties due to the presence of the ethynyl group, which can influence its reactivity and binding affinity to biological targets.

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile

InChI

InChI=1S/C14H10N4/c1-3-11-7-13(18-14(16)17-11)12-6-4-5-10(8-15)9(12)2/h1,4-7H,2H3,(H2,16,17,18)

InChI Key

SLYFDLQCQTYMSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=NC(=NC(=C2)C#C)N)C#N

Origin of Product

United States

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